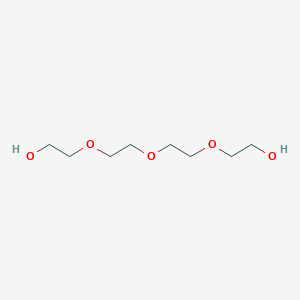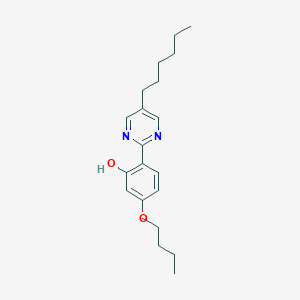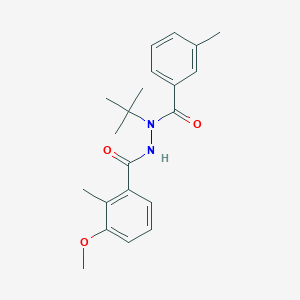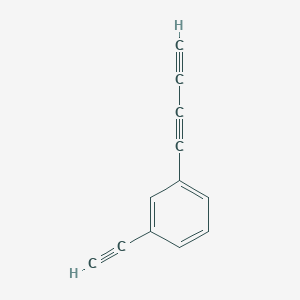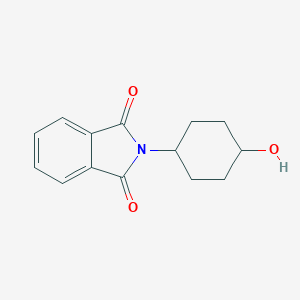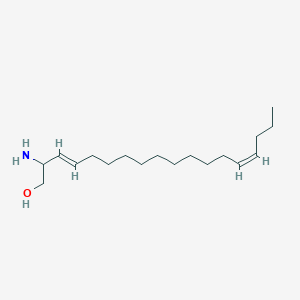
(E,Z)-2-Amino-3,14-octadecadien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,Z)-2-Amino-3,14-octadecadien-1-ol, commonly known as AOA, is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic benefits. AOA is a long-chain polyunsaturated fatty acid (PUFA) derivative that is found in marine organisms such as fish, krill, and algae. AOA has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of AOA is not fully understood. However, it is believed that AOA exerts its biological effects through the modulation of various signaling pathways. AOA has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in regulating inflammation and lipid metabolism. AOA has also been shown to activate the nuclear factor-κB (NF-κB) pathway, which is involved in regulating immune responses and inflammation.
Biochemische Und Physiologische Effekte
AOA has been shown to have various biochemical and physiological effects. AOA has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. AOA has also been shown to reduce oxidative stress, which is a key factor in the development of various diseases. Additionally, AOA has been shown to have neuroprotective properties, with studies demonstrating that AOA can protect against oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AOA in lab experiments is its potential therapeutic benefits. AOA has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the development of new therapies. However, one limitation of using AOA in lab experiments is its complex synthesis process. AOA is not readily available and requires specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are many potential future directions for research on AOA. One area of research could focus on the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on the development of new therapies for cancer. Additionally, research could focus on the potential use of AOA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the therapeutic potential of AOA and its mechanism of action.
Synthesemethoden
AOA can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The first step involves the conversion of EPA and DHA to their corresponding aldehydes, which are then condensed to form AOA. The synthesis of AOA is a complex process and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
AOA has been the subject of numerous scientific studies due to its potential therapeutic benefits. One area of research has focused on the anti-inflammatory properties of AOA. Studies have shown that AOA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. AOA has also been shown to have anti-cancer properties, with studies demonstrating that AOA can induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
158507-68-7 |
|---|---|
Produktname |
(E,Z)-2-Amino-3,14-octadecadien-1-ol |
Molekularformel |
C18H35NO |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
(3E,14Z)-2-aminooctadeca-3,14-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3/b5-4-,16-15+ |
InChI-Schlüssel |
ZKDQTJNTEXCOAF-YJNTUNETSA-N |
Isomerische SMILES |
CCC/C=C\CCCCCCCCC/C=C/C(CO)N |
SMILES |
CCCC=CCCCCCCCCCC=CC(CO)N |
Kanonische SMILES |
CCCC=CCCCCCCCCCC=CC(CO)N |
Synonyme |
cerebro-3,13-diene cerebro-3,14-diene cerebrodiene cerebrodiene, (Z,Z)-3,13-diene cerebrodiene, (Z,Z)-3,14-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



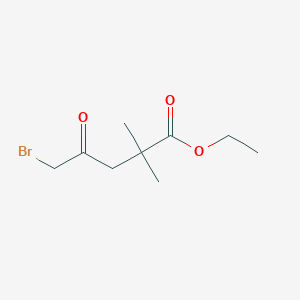
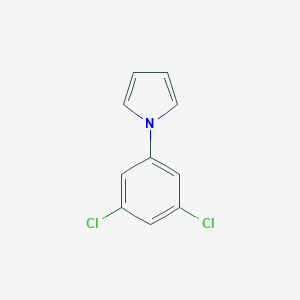
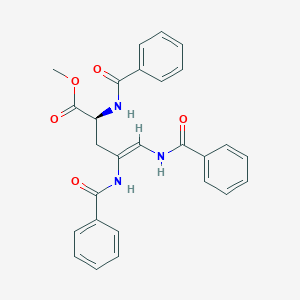
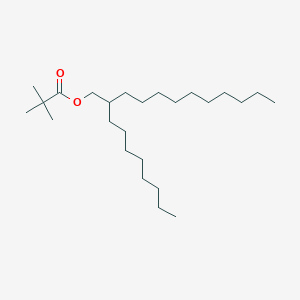
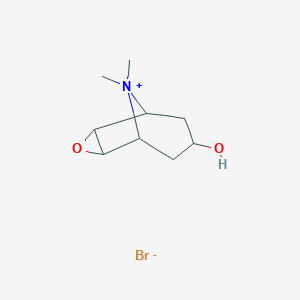
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
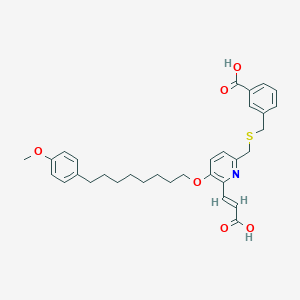
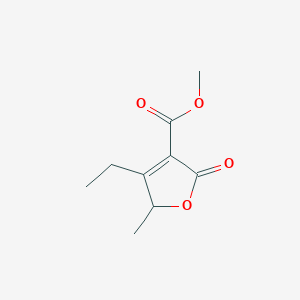
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)
